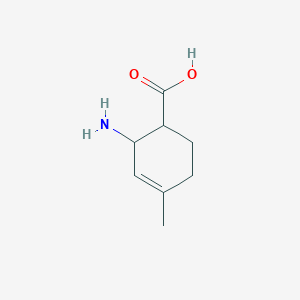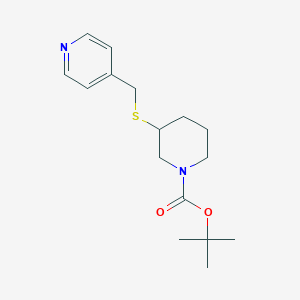
3-(Pyridin-4-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyridin-4-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is an organic compound that features a piperidine ring substituted with a pyridinylmethylsulfanyl group and a tert-butyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyridinylmethylsulfanyl Group: This step involves the nucleophilic substitution of a suitable pyridine derivative with a sulfanyl group.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Pyridin-4-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various esters and amides.
Wissenschaftliche Forschungsanwendungen
3-(Pyridin-4-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used to study the interactions of sulfanyl and ester groups with biological targets.
Industrial Applications: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Pyridin-4-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with molecular targets through its functional groups. The pyridinylmethylsulfanyl group can engage in hydrogen bonding and hydrophobic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Pyridin-4-ylmethylsulfanyl)-piperidine-1-carboxylic acid methyl ester
- 3-(Pyridin-4-ylmethylsulfanyl)-piperidine-1-carboxylic acid ethyl ester
- 3-(Pyridin-4-ylmethylsulfanyl)-piperidine-1-carboxylic acid isopropyl ester
Uniqueness
The tert-butyl ester group in 3-(Pyridin-4-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester provides steric hindrance, which can influence the compound’s reactivity and stability. This makes it distinct from other similar compounds with different ester groups, potentially leading to unique biological and chemical properties.
Eigenschaften
Molekularformel |
C16H24N2O2S |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
tert-butyl 3-(pyridin-4-ylmethylsulfanyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2S/c1-16(2,3)20-15(19)18-10-4-5-14(11-18)21-12-13-6-8-17-9-7-13/h6-9,14H,4-5,10-12H2,1-3H3 |
InChI-Schlüssel |
AXCAGYMFDRFEFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)SCC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1h-Pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine](/img/structure/B13970110.png)



![2-(7-Amino-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13970130.png)
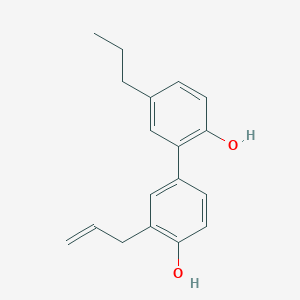

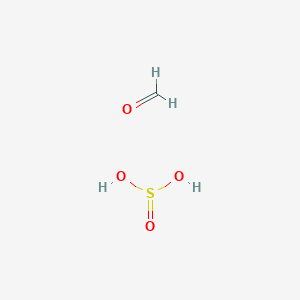

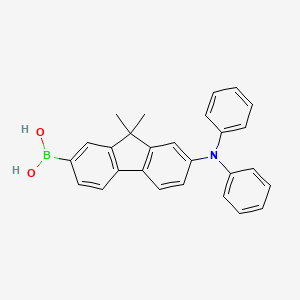
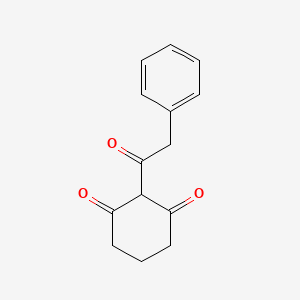
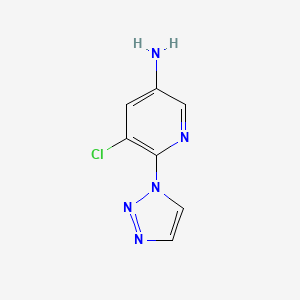
![2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13970206.png)
